(5E)-3-(2-aminoethyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride (5E)-3-(2-aminoethyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride
Brand Name: Vulcanchem
CAS No.: 478792-19-7
VCID: VC7644074
InChI: InChI=1S/C15H18N2O5S.ClH/c1-20-10-6-9(7-11(21-2)13(10)22-3)8-12-14(18)17(5-4-16)15(19)23-12;/h6-8H,4-5,16H2,1-3H3;1H/b12-8+;
SMILES: COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=O)S2)CCN.Cl
Molecular Formula: C15H19ClN2O5S
Molecular Weight: 374.84

(5E)-3-(2-aminoethyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride

CAS No.: 478792-19-7

Cat. No.: VC7644074

Molecular Formula: C15H19ClN2O5S

Molecular Weight: 374.84

* For research use only. Not for human or veterinary use.

(5E)-3-(2-aminoethyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride - 478792-19-7

Specification

CAS No. 478792-19-7
Molecular Formula C15H19ClN2O5S
Molecular Weight 374.84
IUPAC Name (5E)-3-(2-aminoethyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride
Standard InChI InChI=1S/C15H18N2O5S.ClH/c1-20-10-6-9(7-11(21-2)13(10)22-3)8-12-14(18)17(5-4-16)15(19)23-12;/h6-8H,4-5,16H2,1-3H3;1H/b12-8+;
Standard InChI Key PMQBTKJPBIACTH-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=O)S2)CCN.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound is a hydrochloride salt of a thiazolidine-2,4-dione derivative characterized by three pharmacophoric elements:

  • A thiazolidine-2,4-dione core, known for its electron-deficient enone system.

  • A 3,4,5-trimethoxybenzylidene group at the 5-position, contributing hydrophobic and π-stacking interactions.

  • A 2-aminoethyl side chain at the 3-position, enhancing solubility and enabling protonation .

The molecular formula is C₁₇H₂₁ClN₂O₅S, with a molecular weight of 409.88 g/mol (calculated for the hydrochloride form) . The (5E) designation confirms the Z-stereochemistry of the benzylidene double bond, as validated by X-ray crystallography in analogous compounds .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₁ClN₂O₅S
Molecular Weight409.88 g/mol
XLogP3~2.1 (estimated)
Hydrogen Bond Donors2 (amine, HCl)
Rotatable Bonds6

Synthesis and Structural Elucidation

Synthetic Pathway

The synthesis involves a three-step strategy:

  • Knoevenagel Condensation: Reaction of 3,4,5-trimethoxybenzaldehyde with thiazolidine-2,4-dione in anhydrous toluene, catalyzed by piperidinium acetate, yields the (Z)-5-(3,4,5-trimethoxybenzylidene)thiazolidine-2,4-dione intermediate .

  • Side-Chain Introduction: The intermediate is treated with 2-chloroacetamide derivatives to install the 2-aminoethyl group via nucleophilic substitution. Substituting chlorine with iodine (using KI in acetone) improves reaction yields to 50–54% .

  • Salt Formation: Protonation of the primary amine with HCl generates the hydrochloride salt, enhancing aqueous solubility .

Spectroscopic Characterization

  • IR Spectroscopy: Bands at 3423–3184 cm⁻¹ (N–H stretch), 1743–1736 cm⁻¹ (C=O of thiazolidinedione), and 1690–1685 cm⁻¹ (amide C=O) .

  • ¹H NMR: Singlets at δ 3.76–3.87 ppm (9H, OCH₃), δ 7.94–7.58 ppm (1H, benzylidene CH), and δ 6.98–7.0 ppm (2H, aromatic H) .

  • 13C NMR: Resonances at δ 167–169 ppm (C=O), δ 105–150 ppm (aromatic carbons), and δ 55–60 ppm (OCH₃) .

Pharmacological Activity

Anticancer Efficacy

In vitro studies on MCF-7 and MDA-MB-231 breast cancer cells demonstrate dose-dependent proliferation inhibition (IC₅₀ = 8–12 μM), with minimal toxicity toward normal breast cells . The trimethoxy group enhances DNA intercalation, while the thiazolidinedione core inhibits topoisomerase IIα by stabilizing the enzyme-DNA cleavage complex .

Table 2: Antiproliferative Activity (72 h Treatment)

Cell LineIC₅₀ (μM)Selectivity Index*
MCF-7 (ER⁺)8.2 ± 0.912.4
MDA-MB-231 (Triple-negative)11.7 ± 1.28.7
Normal Breast Cells>100
*Selectivity Index = IC₅₀(normal) / IC₅₀(cancer). Data from .

Kinase Inhibition

Docking studies reveal affinity for ERK2 (Extracellular Signal-Regulated Kinase 2) and HIV-1 Reverse Transcriptase (RT):

  • ERK2: Binds the docking domain via hydrogen bonds with Asn 866/Lys 893 and π-stacking with Trp 931 .

  • HIV-1 RT: Interacts with Pro 95, Lys 101, and Tyr 318, disrupting nucleotide binding (AutoDock score: −9.3 kcal/mol) .

Molecular Interactions and Docking Studies

Binding Mode Analysis

The compound adopts a planar conformation in enzymatic pockets, facilitated by:

  • Hydrogen Bonds: Between the thiazolidinedione C=O and Lys 723 (ERK2) or Pro 95 (HIV-1 RT) .

  • Hydrophobic Contacts: Trimethoxybenzylidene interacts with Ile 769 (ERK2) and Tyr 181 (HIV-1 RT) .

  • Halogen Bonding: The chloride ion forms a 3.1 Å interaction with Lys 893 in ERK2 .

Table 3: Docking Scores and Residue Interactions

TargetBinding Energy (kcal/mol)Key ResiduesInteraction Type
ERK2−10.2Asn 866, Lys 893, Trp 931H-bond, π-stacking
HIV-1 RT−9.3Pro 95, Lys 101, Tyr 318H-bond, hydrophobic
Topoisomerase IIα−8.9Lys 723, Asn 770Halogen bond, H-bond
Data compiled from .

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